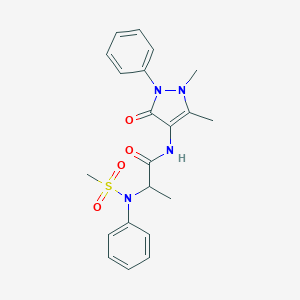![molecular formula C27H24N2O4S B297909 Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297909.png)
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that belongs to the class of thiazolidinone derivatives. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymatic pathways and signaling pathways in the body. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models of inflammatory disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent pharmacological effects at relatively low concentrations. However, this compound also has some limitations for lab experiments. It is highly lipophilic and may exhibit poor solubility in aqueous solutions. This compound may also exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research on Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is to further investigate the mechanism of action of this compound and its potential targets in the body. Another direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Additionally, future research could focus on the development of novel analogs of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate with improved pharmacological properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 2-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidine-2-thione. This intermediate is then reacted with 4-aminobenzoic acid methyl ester in the presence of triethylamine to form the final product.
Applications De Recherche Scientifique
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit significant anticancer, antibacterial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Formule moléculaire |
C27H24N2O4S |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
methyl 4-[[(5E)-3-ethyl-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H24N2O4S/c1-3-29-25(30)24(34-27(29)28-22-15-13-20(14-16-22)26(31)32-2)17-21-11-7-8-12-23(21)33-18-19-9-5-4-6-10-19/h4-17H,3,18H2,1-2H3/b24-17+,28-27? |
Clé InChI |
VAAXNBRXBWQGAU-JKTGJUOXSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297827.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297828.png)
![3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297832.png)
![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B297843.png)
![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)
